2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a benzylsulfanyl group and a fluorophenyl-substituted piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This can be achieved by reacting benzyl chloride with sodium sulfide under basic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be functionalized with a fluorophenyl group through nucleophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the fluorophenyl-substituted piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Synthetic Intermediates: Employed as intermediates in the synthesis of more complex molecules.
Biology
Receptor Studies: Investigated for binding to various biological receptors.
Enzyme Inhibition: Studied for potential enzyme inhibitory activities.
Medicine
Pharmacological Research: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-1-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-(BENZYLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure with a methoxyphenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C19H21FN2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-4-5-9-18(17)21-10-12-22(13-11-21)19(23)15-24-14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
AXNYPKWVZNJZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
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